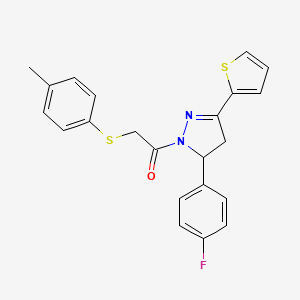

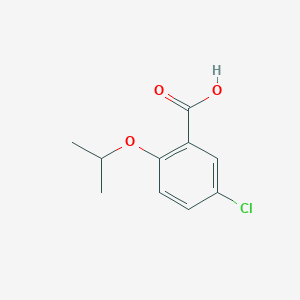

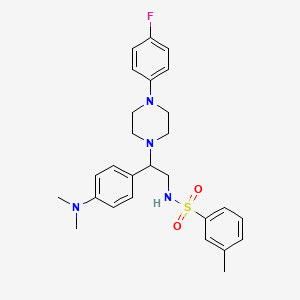

![molecular formula C10H11Cl2NO4 B2777876 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride CAS No. 1375989-43-7](/img/structure/B2777876.png)

2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride” is a chemical compound with the molecular formula C10H11Cl2NO4 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxole ring, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride” include a molecular weight of 280.10 . More detailed properties such as melting point, boiling point, and density can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of compounds with structures similar to 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride and their evaluation for antibacterial activity. For instance, derivatives have been synthesized and tested against various bacterial strains, showing significant activity in some cases. The methodology often involves the synthesis of novel benzoxazine, benzodioxin, and benzothiazin derivatives, followed by testing their efficacy against bacteria such as E. coli, Staphylococcus aureus, and others (Kadian, Maste, & Bhat, 2012); (Kalekar, Bhat, & Koli, 2011).

Synthesis for Antitumor Applications

Another area of application involves the synthesis of derivatives for potential antitumor agents. Specific compounds have been synthesized and evaluated for their in vitro antitumor activity, demonstrating high activity against various human tumor cell lines in some instances. This research is pivotal in the search for new anticancer drugs, with some compounds showing promising selectivity and potency against cancer cells, including CNS and breast cancer cell lines (Brzozowski, Sa̧czewski, & Sławiński, 2008).

Environmental and Synthetic Chemistry

There is also a focus on the environmentally benign synthesis of derivatives and their application in synthetic chemistry. Research in this area explores the development of efficient, recyclable, and less toxic synthetic pathways. Studies have demonstrated the synthesis of various derivatives using environmentally friendly methods and their application in the synthesis of complex molecules, showcasing the versatility and utility of these compounds in organic synthesis (Li & Zhang, 2009).

Other Biological Activities

Further research delves into the synthesis of compounds for evaluating their potential in various biological activities beyond antibacterial and antitumor effects. This includes exploring the antinociceptive, anti-inflammatory, antioxidant, and enzyme inhibition properties of synthesized derivatives. Such studies aim to uncover novel therapeutic agents by investigating the biological efficacy of these compounds in different models (Selvam, Karthik, Palanirajan, & Ali, 2012); (Ikram et al., 2015).

Propiedades

IUPAC Name |

2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4.ClH/c11-7-1-6(3-12-4-9(13)14)2-8-10(7)16-5-15-8;/h1-2,12H,3-5H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBWEYRCPOTLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)CNCC(=O)O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

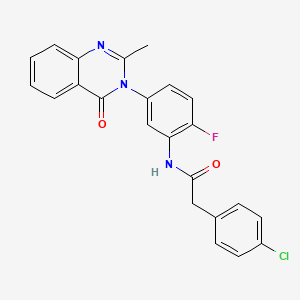

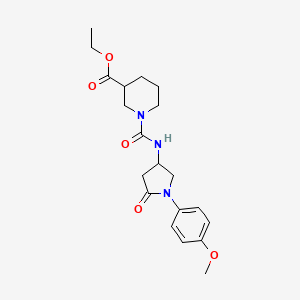

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2777795.png)

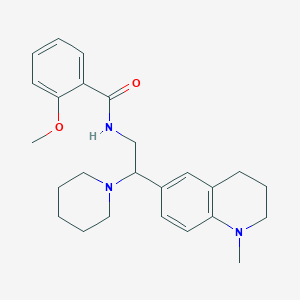

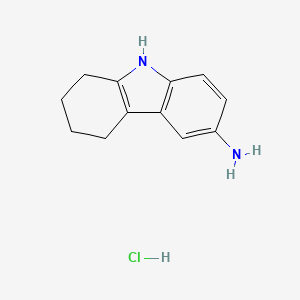

![1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2777802.png)

![3-[(2-Methylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2777805.png)

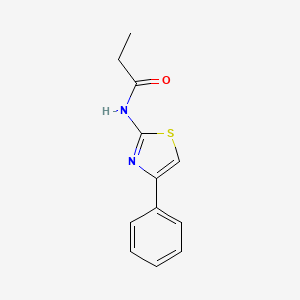

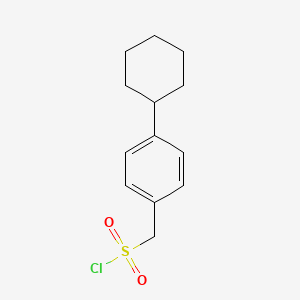

![tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate](/img/structure/B2777808.png)